molecular formula C11H9BrN2O2 B1440170 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1239478-15-9

4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1440170
CAS No.: 1239478-15-9
M. Wt: 281.1 g/mol
InChI Key: KRLGXLJBSKMLSN-UHFFFAOYSA-N
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Description

“4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure . Pyrazoles are known for their biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolines, which are derivatives of pyrazole, has been described in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for 7 hours .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary. For instance, a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .


Chemical Reactions Analysis

Pyrazole derivatives have been shown to exhibit a variety of chemical reactions. For example, azobenzenes, which can be integrated into photoswitchable materials, often exhibit extremely fast trans to cis isomerization, on the order of picoseconds .

Mechanism of Action

4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has been shown to act as an inhibitor of enzymes. It has been shown to bind to the active site of the enzyme and block its activity. This is due to its ability to form hydrogen bonds with the enzyme's active site. This binding blocks the enzyme's ability to catalyze its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the regulation of melanin production. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in high yields. This makes it cost effective and easy to use in experiments. However, it is important to note that this compound is a relatively new compound and therefore there is limited data available on its effects and potential toxicity.

Future Directions

There are several potential future directions for 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Further research could be done to study the inhibition of other enzymes. Additionally, further research could be done to study the potential toxicity of this compound in different organisms. Finally, further research could be done to study the potential therapeutic applications of this compound.

Scientific Research Applications

4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications. It has been used to study the inhibition of enzymes such as trypsin, chymotrypsin, and lipase. It has also been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been used to study the inhibition of the enzyme tyrosinase, which is involved in the regulation of melanin production.

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-6-2-4-7(5-3-6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLGXLJBSKMLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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